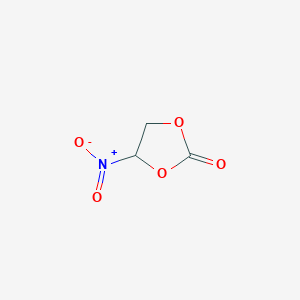

4-Nitro-1,3-dioxolan-2-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

827300-14-1 |

|---|---|

Molecular Formula |

C3H3NO5 |

Molecular Weight |

133.06 g/mol |

IUPAC Name |

4-nitro-1,3-dioxolan-2-one |

InChI |

InChI=1S/C3H3NO5/c5-3-8-1-2(9-3)4(6)7/h2H,1H2 |

InChI Key |

GPSZQZDENOVTHL-UHFFFAOYSA-N |

Canonical SMILES |

C1C(OC(=O)O1)[N+](=O)[O-] |

Origin of Product |

United States |

The Foundation: 1,3 Dioxolan 2 One Chemistry

The 1,3-dioxolan-2-one ring system, also known as ethylene (B1197577) carbonate, is a five-membered cyclic carbonate. This structural motif is valued for its utility as a polar aprotic solvent and as a versatile intermediate in organic synthesis. The reactivity of the 1,3-dioxolan-2-one core is largely dictated by the electrophilic nature of its carbonyl carbon, making it susceptible to nucleophilic attack. This characteristic allows for a variety of ring-opening reactions, which are instrumental in the synthesis of diverse organic molecules, including polymers and phosphorus derivatives. tandfonline.com For instance, heating a mixture of phosphorus-chlorine derivatives with 1,3-dioxolan-2-one in the presence of a catalyst can yield mixed phosphorus compounds containing 2-chloroethyl ester groups. tandfonline.com

Derivatives of 1,3-dioxolan-2-one have been the subject of numerous studies. For example, spectroscopic and acoustic measurements on 1,3-dioxolan-2-one and its 4-methyl and 4-chloromethyl derivatives have revealed similarities in their ring structures. rsc.org Furthermore, the synthesis of derivatives like 4-methylene-1,3-dioxolan-2-one (B12101722) highlights the ongoing efforts to create bifunctional cyclic carbonates for various synthetic applications. acs.org

The Influence of the Nitro Group

Nitro-substituted organic compounds are a cornerstone of modern organic chemistry, primarily due to the profound electronic influence of the nitro group (–NO₂). wikipedia.orgmdpi.com This functional group is strongly electron-withdrawing, a property that significantly alters the reactivity of the molecule to which it is attached. wikipedia.orgfiveable.menumberanalytics.com This electron-withdrawing nature can activate adjacent C-H bonds, increasing their acidity. wikipedia.org

In aromatic systems, the presence of a nitro group deactivates the ring towards electrophilic substitution but facilitates nucleophilic aromatic substitution. wikipedia.orgnumberanalytics.com This dual reactivity makes nitroarenes valuable precursors in the synthesis of complex substituted aromatic compounds. fiveable.me Beyond aromatic chemistry, nitroalkanes and nitroalkenes are recognized as versatile building blocks in the synthesis of a wide array of organic molecules, including pharmaceuticals and high-energy materials. frontiersin.org The nitro group's ability to be transformed into other functional groups, such as amines, further enhances its synthetic utility. fiveable.mefrontiersin.org

The Subject of Inquiry: 4 Nitro 1,3 Dioxolan 2 One

The compound 4-Nitro-1,3-dioxolan-2-one integrates the structural features of both the 1,3-dioxolan-2-one ring and a nitro substituent. This combination bestows upon the molecule a unique set of properties and a compelling rationale for research. The presence of the electron-withdrawing nitro group at the 4-position of the dioxolanone ring is expected to significantly influence the electron distribution and reactivity of the entire molecule.

The rationale for investigating this compound stems from the potential for novel reactivity and applications arising from this specific substitution pattern. The interplay between the cyclic carbonate and the nitro group could lead to unique chemical transformations and the synthesis of novel downstream products.

Research Trajectory and Aims

Stereochemical Control in Synthesis of Chiral this compound Derivatives

The synthesis of chiral derivatives related to this compound often relies on stereochemical control exerted by chiral precursors or catalysts. While direct asymmetric synthesis of this compound is not extensively documented, significant research into the stereoselective synthesis of related chiral 1,3-dioxolanones, particularly 1,3-dioxolan-4-ones, provides a clear framework for achieving stereocontrol. These methods typically involve the use of enantiomerically pure α-hydroxy acids, such as mandelic acid or lactic acid, to form a chiral dioxolanone template. mdpi.com

A prevalent strategy for creating chiral molecules containing both a dioxolanone ring and a nitro group is the diastereoselective Michael addition of a chiral 1,3-dioxolan-4-one (B8650053) enolate to a nitroalkene. mdpi.com This approach establishes new stereocenters with a high degree of selectivity, controlled by the existing stereocenters on the dioxolanone ring. For instance, the anion derived from (2S,5S)-2-t-butyl-5-phenyl-1,3-dioxolan-4-one, which comes from (S)-mandelic acid, reacts with β-nitrostyrenes to yield diastereomeric products. mdpi.com The interaction with β-nitro-4-methoxystyrene, for example, produces two diastereomers with a high ratio of 90:10, demonstrating significant facial selectivity. mdpi.com

The reaction conditions and the nature of the reactants are crucial for achieving high diastereoselectivity. The use of lithium diisopropylamide (LDA) to generate the enolate at low temperatures (e.g., -78 °C) is typical for these reactions. mdpi.com

| Chiral Dioxolanone Precursor | Nitroalkene Reactant | Key Reagents | Product Diastereomeric Ratio (d.r.) | Overall Yield | Reference |

|---|---|---|---|---|---|

| (2S,5S)-2-t-butyl-5-phenyl-1,3-dioxolan-4-one | β-nitro-4-methoxystyrene | LDA, THF, HMPA | 90:10 | 79% | mdpi.com |

More recently, organocatalysis has emerged as a powerful tool for these transformations. An organocatalytic asymmetric Michael addition of a 2,2-bis(trifluoromethyl)dioxolanone to β-nitrostyrenes using a cinchona/thiourea catalyst has been shown to proceed with excellent diastereo- and enantioselectivity. mdpi.com Similarly, chiral Brønsted acids, particularly those based on a tetraaryl-1,3-dioxolane-4,5-dimethanol (TADDOL) scaffold, have proven effective in facilitating asymmetric reactions, indicating their potential for controlling stereochemistry in related syntheses. rsc.org These catalytic approaches avoid the need for stoichiometric chiral auxiliaries that must be cleaved in later steps. Chiral complexes formed by phosphoramidites and copper salts have also been used as catalysts for 1,3-dipolar cycloadditions between iminoesters and nitroalkenes, affording highly substituted chiral products. researchgate.net

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles are increasingly being applied to the synthesis of cyclic carbonates, including nitro-substituted variants. The most prominent and industrially relevant green route is the cycloaddition of carbon dioxide (CO₂) to epoxides. specificpolymers.com This method is highly atom-economical, as all reactant atoms are incorporated into the final product, and it utilizes CO₂, a renewable, non-toxic, and abundant C1 feedstock. specificpolymers.comnih.gov The direct green synthesis of this compound would thus involve the reaction of 2-nitrooxirane with CO₂.

The development of sustainable and reusable catalysts is central to the green synthesis of cyclic carbonates. researchgate.net A wide array of catalytic systems have been investigated to facilitate the CO₂-epoxide cycloaddition under mild, often solvent-free, conditions.

Key Green Catalytic Systems Include:

Bifunctional Metal-Salen Complexes: Aluminum-salen complexes featuring quaternary ammonium (B1175870) groups have been developed as single-component catalysts that are highly active under mild conditions (25–35 °C, 1–10 bar CO₂) and can be recovered and reused. beilstein-journals.orgd-nb.info

Iron-Based Catalysts: C-scorpionate iron(II) complexes, when used in conjunction with ionic liquids (ILs), demonstrate excellent yields (up to 98%) and can be recycled for over ten consecutive cycles without significant loss of activity. mdpi.com

Metal-Organic Frameworks (MOFs): MOFs, including those with nitro-functionalized linkers, have been explored as robust, heterogeneous catalysts for CO₂ cycloaddition. acs.org A zinc-based MOF, Zn(BPZNH₂), has also been tested as a recyclable, co-catalyst-free catalyst for the reaction of CO₂ with activated epoxides. rsc.org

Supported Ionic Liquids: Imidazolium-based ionic liquids supported on mesoporous materials like KIT-6 serve as efficient and recyclable heterogeneous catalysts, operating under mild conditions (0.7 MPa CO₂, 90 °C). ajol.info

The choice of catalyst and reaction conditions significantly impacts the efficiency and sustainability of the process. Many of these systems are designed to work without additional solvents, further enhancing their green credentials. specificpolymers.comresearchgate.net

| Catalyst System | Epoxide Substrate | Conditions | Yield | Key Green Features | Reference |

|---|---|---|---|---|---|

| Bifunctional Al(salen) complex | Styrene oxide | 25 °C, 1 bar CO₂, 24h | 83% conversion | Mild conditions, reusable catalyst | d-nb.info |

| [FeCl₂{κ³-HC(pz)₃}] / [bmim][N(CN)₂] | Styrene oxide | 80 °C, 8 bar CO₂, 24h | 98.3% | High yield, reusable catalyst/IL system | mdpi.com |

| KIT-6@ILCH₃CH(OH)COO(0.6) | Propylene oxide | 90 °C, 0.7 MPa CO₂, 6h | 98.2% | Heterogeneous, reusable, solvent-free | ajol.info |

| Zn(BPZNH₂) MOF | Epibromohydrin | 120 °C, 1 bar CO₂, 12h | 47% conversion | Heterogeneous, solvent- and co-catalyst-free | rsc.org |

Reactivity of the Cyclic Carbonate Moiety

The 1,3-dioxolan-2-one ring system is an activated cyclic carbonate. The carbonyl carbon is highly electrophilic due to the inductive effects of the two adjacent ring oxygen atoms. This electrophilicity is further enhanced by the powerful electron-withdrawing nitro group at the C4 position, making the ring susceptible to nucleophilic attack and subsequent opening.

The inherent strain of the five-membered ring, combined with the electrophilic nature of the carbonyl carbon, facilitates ring-opening reactions upon treatment with various nucleophiles. These reactions typically proceed via an addition-elimination mechanism, often resulting in the formation of functionalized carbamates or carbonates with the concomitant loss of carbon dioxide, depending on the reaction pathway and conditions.

Research has demonstrated that primary and secondary amines are particularly effective nucleophiles for this transformation. The reaction of this compound with an amine, such as benzylamine, leads to the formation of a 2-hydroxy-1-nitroethyl carbamate (B1207046) derivative. The mechanism involves the initial nucleophilic attack of the amine on the carbonyl carbon, forming a tetrahedral intermediate. Subsequent collapse of this intermediate leads to the cleavage of the acyl C-O bond, opening the ring to yield the stable carbamate product. This pathway provides a direct route to synthetically useful β-nitro-α-hydroxy carbamates.

Table 1: Representative Ring-Opening Reactions with Nucleophiles

This table is designed to be interactive. Users can sort by Nucleophile Type or Product Class.

| Nucleophile Type | Example Nucleophile | General Product Structure | Product Class |

| Primary Amine | Benzylamine (BnNH₂) | β-Nitro-α-hydroxy Carbamate | |

| Secondary Amine | Diethylamine (Et₂NH) | β-Nitro-α-hydroxy Carbamate | |

| Alkoxide | Sodium Methoxide (NaOMe) | β-Nitro-α-hydroxy Carbonate | |

| Thiolate | Sodium Thiophenolate (PhSNa) | β-Nitro-α-hydroxy Thiocarbonate |

The initial and rate-determining step for most reactions involving the cyclic carbonate moiety is the nucleophilic attack on the exocyclic carbonyl carbon. This carbon atom (C2) serves as the primary electrophilic center of the ring system. Its reactivity is governed by several factors:

Inductive Effects: The two electronegative oxygen atoms within the ring pull electron density away from the carbonyl carbon, increasing its partial positive charge (δ+).

Influence of the Nitro Group: The nitro group at C4 exerts a strong -I (negative inductive) effect through the sigma bond framework of the ring. This effect further depletes electron density from the entire ring system, including the C2 carbonyl carbon, rendering it exceptionally susceptible to attack by even moderate nucleophiles.

The attack results in the formation of a transient, high-energy tetrahedral intermediate. The fate of this intermediate determines the final product, with ring-opening being the most common and thermodynamically favorable pathway. The high electrophilicity of this carbonyl carbon ensures that reactions are highly regioselective, with nucleophiles preferentially attacking at C2 over any other position on the ring.

Ring-Opening Reactions

Reactivity of the Nitro Group

The nitro group (-NO₂) is a versatile and strongly electron-withdrawing functional group that imparts a distinct set of reactive properties to the molecule. It can be chemically reduced, participate as a leaving group in substitution reactions, and activate the adjacent C-H bond for deprotonation and subsequent C-C bond formation.

The nitro group can be selectively reduced to an amino group (-NH₂) to furnish 4-amino-1,3-dioxolan-2-one, a valuable chiral building block. The primary challenge in this transformation is to achieve complete reduction of the nitro group while preserving the integrity of the cyclic carbonate ring, which can be sensitive to certain reductive conditions.

Several methods have been successfully employed for this purpose:

Catalytic Hydrogenation: This is a common and effective method. Using catalysts such as Palladium on carbon (Pd/C) or Raney Nickel (Raney Ni) under a hydrogen atmosphere allows for the clean conversion of the nitro group to an amine. The conditions, such as pressure and solvent, must be carefully controlled to prevent side reactions like ring-opening.

Chemical Reduction: Reagents like tin(II) chloride (SnCl₂) in acidic media (e.g., HCl) or iron powder in acetic acid (Fe/AcOH) are also effective. These methods are often preferred for their functional group tolerance and operational simplicity. For instance, the reduction with SnCl₂ proceeds through a series of single-electron transfers, converting the nitro group to nitroso, hydroxylamino, and finally the amino group, without cleaving the carbonate ester bonds.

Table 2: Conditions for the Reduction of this compound

This table is designed to be interactive. Users can sort by Reagent or Product.

| Reagent(s) | Typical Conditions | Product | Key Advantage |

| H₂ / Pd-C | Methanol, 1-4 atm H₂ | 4-Amino-1,3-dioxolan-2-one | Clean reaction, high yield |

| H₂ / Raney Ni | Ethanol, 50 psi H₂ | 4-Amino-1,3-dioxolan-2-one | Effective for aliphatic nitro groups |

| Fe / HCl or AcOH | Reflux | 4-Amino-1,3-dioxolan-2-one | Inexpensive, classic method |

| SnCl₂ / HCl | Ethanol, 0 °C to RT | 4-Amino-1,3-dioxolan-2-one | Good functional group tolerance |

The nitro group can function as an effective leaving group in nucleophilic substitution reactions at the C4 position. This reactivity is attributed to the ability of the nitro group to stabilize a negative charge, leaving as the relatively stable nitrite (B80452) anion (NO₂⁻). The C4 carbon is activated towards substitution by the adjacent ring oxygen.

In these reactions, a nucleophile directly attacks the C4 carbon, displacing the nitro group via an Sₙ2-type mechanism. This pathway has been exploited to introduce a variety of functional groups at the C4 position. For example, treatment with soft nucleophiles like thiolates (e.g., sodium thiophenolate) can lead to the formation of 4-thio-substituted dioxolanones. The success of this reaction depends on the nucleophilicity of the incoming group and its ability to displace the nitrite anion.

The most significant synthetic utility derived from the nitro group's electronic properties is its ability to facilitate Michael addition reactions. The strong electron-withdrawing capacity of the -NO₂ group significantly increases the acidity of the proton at the adjacent C4 carbon.

The reaction mechanism proceeds in two key steps:

Deprotonation: In the presence of a non-nucleophilic base (e.g., triethylamine, DBU), the acidic C4 proton is abstracted to form a resonance-stabilized nitronate anion. This anion is an excellent carbon-based nucleophile (a Michael donor).

Nucleophilic Attack: The generated nitronate anion then attacks an electrophilic α,β-unsaturated compound (a Michael acceptor), such as an acrylate (B77674) ester or a vinyl ketone. This conjugate addition forms a new carbon-carbon bond at the β-position of the acceptor.

This powerful C-C bond-forming strategy allows for the elaboration of the this compound scaffold into more complex molecular architectures. The stereochemical outcome of the reaction can often be controlled, particularly when using chiral bases or auxiliaries, leading to the formation of diastereomerically enriched products.

Table 3: Michael Addition Reactions Using this compound as a Donor

This table is designed to be interactive. Users can sort by Michael Acceptor or Product Type.

| Michael Acceptor | Example Acceptor | General Product Structure | Product Type |

| α,β-Unsaturated Ketone | Methyl vinyl ketone | γ-Nitro Ketone Adduct | |

| α,β-Unsaturated Ester | Methyl acrylate | γ-Nitro Ester Adduct | |

| α,β-Unsaturated Nitrile | Acrylonitrile | γ-Nitro Nitrile Adduct |

Participation in Nucleophilic Substitution Pathways

Interplay Between the Nitro Group and Dioxolane Ring System

The chemical behavior of this compound is significantly influenced by the interaction between the electron-withdrawing nitro group (-NO₂) and the five-membered dioxolane ring. This interplay dictates the molecule's stability, reactivity, and the nature of its transformations.

Electronic Effects on Ring Stability and Reactivity

The nitro group is a strong electron-withdrawing group due to the high electronegativity of the nitrogen and oxygen atoms. This property has a profound effect on the adjacent 1,3-dioxolan-2-one ring. The inductive effect of the nitro group pulls electron density away from the ring, making the ring carbons, particularly the carbon atom to which the nitro group is attached (C4), more electrophilic.

This increased electrophilicity at C4 makes the dioxolane ring susceptible to nucleophilic attack. The stability of the ring is consequently reduced, making it more prone to ring-opening reactions under certain conditions. The electron-withdrawing nature of the nitro group also influences the acidity of the proton at the C4 position, making it more acidic and susceptible to deprotonation by a base.

Research on related nitro-substituted heterocyclic compounds has shown that the electron-withdrawing effect of the nitro group enhances reactivity in various reactions, including reduction and nucleophilic substitution. For instance, in 2-(4-Nitrophenyl)-1,3-dioxolane, the para-nitro substituent exerts strong electron-withdrawing effects that enhance reactivity in reduction reactions. While direct studies on this compound are limited, these principles of electronic effects are fundamental to understanding its reactivity.

Regioselectivity and Stereoselectivity in Reactions

Regioselectivity refers to the preference for a reaction to occur at one position over another, while stereoselectivity describes the preferential formation of one stereoisomer over others. youtube.commasterorganicchemistry.com In reactions involving this compound, both regioselectivity and stereoselectivity are critical considerations, largely governed by the directing effects of the nitro group and the inherent structure of the dioxolane ring.

Regioselectivity: Nucleophilic additions to the dioxolane ring are expected to be highly regioselective. The electrophilic C4, activated by the nitro group, is the most likely site for nucleophilic attack. For example, in base-catalyzed nucleophilic addition reactions of indoles with vinylene carbonate, the addition occurs regioselectively. researchgate.netmdpi.com While this is a different system, it illustrates the principle of regioselective addition to a dioxolanone ring.

Stereoselectivity: The stereochemical outcome of reactions at the C4 position is influenced by the existing stereochemistry of the molecule and the reaction mechanism. If the starting material is chiral, the formation of one diastereomer may be favored over the other. The approach of the reactant to the dioxolane ring can be influenced by the steric hindrance and electronic interactions of the substituents. For instance, studies on the Michael addition of chiral dioxolanone anions to various acceptors have shown diastereoselectivity. mdpi.com

Detailed studies on the stereoselectivity of reactions specifically involving this compound are not extensively documented in the provided search results. However, the principles of stereoselective reactions suggest that the formation of trans or cis products in addition or substitution reactions would depend on the specific reagents and reaction conditions employed. youtube.commasterorganicchemistry.com

Interactive Data Table: Regio- and Stereoselectivity in Related Dioxolane Reactions

| Reactant | Reagent/Catalyst | Product Type | Selectivity | Reference |

| Indoles | Vinylene Carbonate / K₂CO₃ | 4-Indolyl-1,3-dioxolanones | Regioselective N-H addition | researchgate.netmdpi.com |

| (2S,5S)-5-Phenyl-2-t-butyl-1,3-dioxolan-4-one anion | β-nitro-4-methoxystyrene | Michael adducts | Diastereoselective (90:10 ratio of diastereomers) | mdpi.com |

Photochemical and Thermal Transformations

Photochemical Transformations: Unsaturated nitro compounds are known to undergo various photochemical transformations. acs.orgmdpi.com The nitro group can be involved in processes like hydrogen atom abstraction, oxygen atom transfer, or even act as a nitrene precursor under photochemical conditions, leading to reactivity patterns not seen in thermal reactions. researchgate.net For example, visible light-induced reactions of nitroalkanes can lead to the formation of oximes and nitrones. nih.gov While specific photochemical studies on this compound are not available in the provided results, the general reactivity of nitro compounds under irradiation suggests potential for unique transformations. For instance, photolysis of 4-nitrophenol (B140041) on particulate surfaces under visible light is driven by singlet oxygen, leading to C-N bond cleavage. pnas.org

Thermal Transformations: Thermal decomposition of nitro-containing compounds is a significant area of study. For instance, a computational study on the thermal decomposition of 5-nitro-5-R-1,3-dioxane compounds (where R = H, Br, CH₃) has been conducted. researchgate.net This study proposed different reaction mechanisms, including one-stage and two-stage pathways, and found that the reaction is favored by substituent groups at position 5 and when carried out in a solvent like DMSO. researchgate.net Although this study focuses on a six-membered ring, the principles of thermal decomposition involving a nitro group adjacent to a heterocyclic ring are relevant. The decomposition of this compound would likely involve the cleavage of the C-N bond and potentially the fragmentation of the dioxolane ring.

Interactive Data Table: Transformations of Related Nitro and Dioxolane Compounds

| Compound/Class | Transformation Type | Products | Conditions | Reference |

| Nitroalkanes | Photochemical | Oximes, Nitrones | Visible light, Photoredox organocatalyst | nih.gov |

| 4-Nitrophenol | Photochemical | p-Benzoquinone, HONO | Visible light, TiO₂ surface | pnas.org |

| 5-Nitro-5-R-1,3-dioxanes | Thermal Decomposition | Varies with substituent | Gas phase or DMSO solution | researchgate.net |

| Halogenated 1,3-dioxolan-2-one | Thermal | Fluorinated 1,3-dioxolan-2-one | High temperature can cause decomposition | google.com |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Geometry

Quantum chemical calculations are instrumental in determining the fundamental electronic structure and three-dimensional geometry of 4-nitro-1,3-dioxolan-2-one. While specific proprietary studies on this exact molecule are not publicly prevalent, established principles and data from related compounds allow for a robust theoretical characterization.

The geometry of the 1,3-dioxolan-2-one ring is not perfectly planar. rsc.org Computational studies on substituted five-membered cyclic carbonates indicate that the ring typically adopts a slightly puckered or twisted conformation to minimize ring strain. rsc.org The introduction of a nitro group at the C4 position is expected to influence the local geometry. The strong electron-withdrawing nature of the nitro group (-NO2) significantly impacts the electronic distribution across the molecule. This effect is primarily due to the resonance and inductive effects of the nitro group, which pull electron density from the ring system.

Quantum chemical calculations, such as those employing Density Functional Theory (DFT), can provide precise data on bond lengths, bond angles, and dihedral angles. For the this compound molecule, these calculations would likely show a C-N bond length and O-N-O bond angle characteristic of aliphatic nitro compounds. The C4-H bond is expected to be polarized due to the adjacent electron-withdrawing nitro group.

The electronic properties, such as the molecular orbital energies (HOMO and LUMO), can also be computed. The presence of the nitro group is anticipated to lower the energy of the LUMO, making the molecule more susceptible to nucleophilic attack. The electrostatic potential map would likely show a region of negative potential around the oxygen atoms of the nitro and carbonyl groups, and a region of positive potential around the hydrogen atom at the C4 position.

Table 1: Predicted General Geometric and Electronic Features of this compound

| Property | Predicted Characteristic | Rationale |

| Ring Conformation | Non-planar, likely a twist or envelope conformation | Minimization of ring strain in five-membered rings. rsc.org |

| Nitro Group Orientation | The C-NO2 bond will have specific rotational barriers influencing the most stable conformation. | Steric and electronic interactions with the dioxolanone ring. |

| Electronic Effect of -NO2 | Strongly electron-withdrawing. | Inductive and resonance effects of the nitro group. |

| LUMO Energy | Lowered in comparison to the unsubstituted dioxolanone. | Enhanced electrophilicity due to the nitro substituent. |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a key tool for elucidating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and determine activation energies, which provides a deeper understanding of reaction pathways and selectivity. mdpi.com

For instance, in reactions such as cycloadditions, computational studies can predict the regio- and stereoselectivity. Theoretical investigations into the [3+2] cycloaddition reactions of nitro-substituted compounds have successfully explained the observed product distributions by analyzing the energies of different transition states. mdpi.com In the case of this compound, computational models could be used to study its reactivity as a dipolarophile in cycloaddition reactions.

Similarly, the mechanism of nucleophilic substitution at the C4 position can be investigated. Computational models can help determine whether the reaction proceeds through a stepwise or concerted mechanism and can predict the influence of the solvent on the reaction pathway. Studies on related chiral dioxolanones have utilized computational methods to understand the stereochemical outcome of Michael additions. mdpi.com

Table 2: Application of Computational Modeling to Potential Reactions of this compound

| Reaction Type | Computational Insights | Relevant Studies on Analogous Systems |

| Cycloaddition | Prediction of regio- and stereoselectivity, analysis of transition state energies. | DFT studies on cycloadditions involving nitroethene. growingscience.comresearchgate.net |

| Nucleophilic Substitution | Determination of reaction mechanism (e.g., SN2 vs. E2), transition state analysis. | Modeling of conjugate additions to chiral dioxolanones. mdpi.com |

| Ring Opening | Investigation of pathways for hydrolysis or other ring-opening reactions under acidic or basic conditions. | General studies on the stability of cyclic carbonates. |

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational chemistry allows for the accurate prediction of various spectroscopic parameters, which can aid in the identification and characterization of this compound.

NMR Spectroscopy: The prediction of 13C and 1H NMR chemical shifts is a common application of quantum chemical calculations. Studies on alkyl-substituted 4-oxo-1,3-dioxolanes have shown that computational methods can reproduce experimental chemical shifts with good accuracy. researchgate.net For this compound, the electron-withdrawing nitro group is expected to cause a significant downfield shift for the C4 carbon and the attached proton in the 13C and 1H NMR spectra, respectively.

IR Spectroscopy: The vibrational frequencies corresponding to the infrared (IR) spectrum can be calculated computationally. These calculations can help in assigning the absorption bands observed in an experimental IR spectrum. For this compound, key vibrational modes would include the symmetric and asymmetric stretching of the nitro group (typically in the 1500-1600 cm⁻¹ and 1300-1400 cm⁻¹ regions), the stretching of the carbonyl group (C=O) in the dioxolanone ring (expected around 1800 cm⁻¹), and various C-O and C-C stretching and bending modes.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions that give rise to UV-Vis absorption spectra. For this compound, electronic transitions involving the nitro group and the carbonyl group would be of particular interest. The presence of the nitro group, a chromophore, is likely to result in absorption bands in the UV region.

Conformational Analysis and Stereochemical Insights

The 1,3-dioxolan-2-one ring is conformationally flexible. Computational methods are essential for exploring the potential energy surface to identify the most stable conformations and the energy barriers between them. A study on substituted five-membered cyclic carbonates revealed that the ring can exist in various twist and envelope forms, with the substituents influencing the preferred conformation. rsc.org

For this compound, the nitro group can occupy either a pseudo-axial or a pseudo-equatorial position in the puckered ring. Computational analysis can determine the relative energies of these conformers. The preference is often governed by a balance of steric hindrance and electronic effects, such as the anomeric effect. rsc.org The anomeric effect, involving the interaction between the lone pairs of the ring oxygens and the antibonding orbital of the C-N bond, could play a role in stabilizing certain conformations. rsc.org

Understanding the conformational preferences is crucial for interpreting its reactivity and spectroscopic properties. For example, the coupling constants observed in the NMR spectrum are highly dependent on the dihedral angles between adjacent protons, which are in turn determined by the ring's conformation.

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations typically focus on static molecular properties, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion.

For this compound, MD simulations could be used to study its behavior in solution. This would involve simulating the molecule surrounded by a large number of solvent molecules. Such simulations can reveal information about solvation shells, the diffusion of the molecule through the solvent, and the dynamics of its conformational changes. aip.orgnih.govacs.orgresearchgate.net

Studies on cyclic carbonates in the context of electrolyte solutions for lithium-ion batteries have used MD simulations to understand the solvation structure and dynamics around cations. aip.orgresearchgate.netrsc.org Although the focus of these studies is different, the methodologies can be applied to understand the intermolecular interactions and dynamic behavior of this compound in various chemical environments. For example, MD simulations could model the interaction of the molecule with other reactants or a catalyst, providing a more complete picture of the reaction dynamics.

Analytical Methodologies in 4 Nitro 1,3 Dioxolan 2 One Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for determining the precise structure of organic molecules in solution. For 4-nitro-1,3-dioxolan-2-one, a combination of one-dimensional and two-dimensional NMR experiments would be required to assign the chemical environment of each proton and carbon atom.

Proton NMR Spectroscopy (¹H NMR)

Proton NMR (¹H NMR) spectroscopy provides detailed information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. For this compound, the spectrum would be expected to show distinct signals for the protons on the dioxolane ring. The chemical shifts (δ) of these protons are influenced by the electronegativity of the adjacent oxygen atoms and the electron-withdrawing nitro group. The multiplicity of the signals (e.g., singlet, doublet, triplet) would arise from spin-spin coupling between neighboring protons, providing valuable connectivity data. Integration of the peak areas would confirm the ratio of protons in each unique environment.

Carbon-13 NMR Spectroscopy (¹³C NMR)

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number and types of carbon atoms in a molecule. In the ¹³C NMR spectrum of this compound, separate signals would be anticipated for the carbonyl carbon of the cyclic carbonate, the carbon atom bearing the nitro group, and the methylene (B1212753) carbon of the ring. The chemical shift of the carbonyl carbon would appear significantly downfield due to the deshielding effect of the two adjacent oxygen atoms. The positions of the other carbon signals would similarly reflect their electronic environments, influenced by the attached functional groups.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

To definitively assign the ¹H and ¹³C NMR spectra and to elucidate the complete bonding network and spatial relationships within the molecule, a suite of two-dimensional (2D) NMR experiments is employed. core.ac.ukgoogle.com

COSY (Correlation Spectroscopy): This experiment reveals correlations between protons that are coupled to each other, typically through two or three bonds. It is instrumental in identifying adjacent protons and tracing the proton connectivity throughout the dioxolane ring. core.ac.ukgoogle.com

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. Each cross-peak in the spectrum links a specific proton signal to the signal of the carbon it is attached to, providing a direct and unambiguous method for assigning carbon resonances. core.ac.ukgoogle.com

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about the spatial proximity of protons, regardless of whether they are connected through bonds. It is crucial for determining the stereochemistry of the molecule by identifying which protons are close to each other in space.

Together, these 2D NMR techniques provide a comprehensive and detailed picture of the molecular structure of this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule. core.ac.ukgoogle.commdpi.com The IR spectrum of this compound would be expected to display characteristic absorption bands corresponding to its key structural features. A strong, sharp absorption band in the region of 1800-1850 cm⁻¹ would be indicative of the C=O (carbonyl) stretch of the cyclic carbonate. Furthermore, distinct and strong absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the nitro group (NO₂) would be expected, typically appearing in the regions of 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively. The presence of C-O stretching vibrations from the dioxolane ring would also be observed, usually in the fingerprint region of the spectrum.

Table 1: Expected IR Absorption Bands for this compound

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| Carbonyl (C=O) of cyclic carbonate | 1850 - 1800 | Strong |

| Asymmetric Nitro (NO₂) Stretch | 1570 - 1500 | Strong |

| Symmetric Nitro (NO₂) Stretch | 1370 - 1300 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio of ions, thereby providing the molecular weight of a compound and offering insights into its structure through fragmentation patterns. core.ac.ukgoogle.com For this compound, MS analysis would confirm the molecular mass and could reveal characteristic fragmentation pathways under ionization. The molecular ion peak (M⁺) would correspond to the exact mass of the molecule. Analysis of the fragmentation pattern could show the loss of small, stable neutral molecules such as CO₂ or NO₂, providing further corroboration of the compound's structure.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, often to four or more decimal places. google.com This high level of precision allows for the determination of the elemental composition of the molecule. By comparing the experimentally measured exact mass with the calculated mass for a proposed chemical formula (C₃H₃NO₅ for this compound), HRMS can unequivocally confirm the molecular formula and distinguish it from other compounds that might have the same nominal mass. google.com

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Carbon Dioxide |

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a fundamental tool in the analysis of "this compound" and related compounds, enabling their separation from complex mixtures and the determination of their purity. Both gas and liquid chromatography are extensively used.

Gas chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. When coupled with a mass spectrometer (MS), it provides not only separation but also identification of the individual components based on their mass-to-charge ratio.

In the context of "this compound" related research, GC and GC-MS are utilized for monitoring reaction progress and identifying products. For instance, the synthesis of 1,2-bis(4-(1,3-dioxolan-2-yl)phenyl)diazene oxide from a nitroaryl-containing 1,3-dioxolane (B20135) was monitored using GC/MS, which confirmed the complete conversion of the starting material. researchgate.net The purity of related compounds, such as 2-(4-Nitrophenyl)-1,3-dioxolane, has been determined to be greater than 98.0% by GC.

GC-MS is also a key technique for identifying a wide array of compounds in various extracts, including nitro compounds. jetir.org The process involves injecting a sample into the GC, where it is vaporized and separated based on the components' boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer, which provides a mass spectrum that can be compared to libraries of known compounds for identification. researchgate.net

Table 1: GC and GC-MS Applications in Dioxolane Research

| Analytical Technique | Application | Compound Type | Key Findings |

| GC/MS | Reaction Monitoring | Nitroaryl-containing 1,3-dioxolanes | Confirmed complete conversion of substrate. researchgate.net |

| GC | Purity Assessment | 2-(4-Nitrophenyl)-1,3-dioxolane | Purity determined to be >98.0%. |

| GC-MS | Compound Identification | Bioactive compounds in extracts | Identifies nitro compounds among others. jetir.org |

| GC-MS | Analysis of complex mixtures | Volatile and semi-volatile compounds | Provides separation and structural information. researchgate.net |

High-Performance Liquid Chromatography (HPLC) is another indispensable chromatographic technique, particularly for compounds that are not sufficiently volatile or are thermally unstable for GC analysis. HPLC separates components of a mixture based on their differential interactions with a stationary phase and a liquid mobile phase.

HPLC is used for both purity assessment and the analysis of reaction mixtures containing dioxolane derivatives. For example, the purity of fluoroethylene carbonate, a related dioxolanone, was determined by HPLC to be greater than 99.9%. echemi.com In synthetic procedures, HPLC analysis is used to monitor the progress of reactions, such as in the synthesis of 1-( researchgate.netresearchgate.netdioxolan-4-ylmethyl)-1H-pyrazol-3-ylamine, where it indicated the presence of the starting material, prompting further reaction. patsnap.com Chiral HPLC, using a Chiralcel OD-H column, has been employed to determine the enantiomeric purity of related dioxolane compounds. unavarra.es

In a typical HPLC analysis, a sample is dissolved in a suitable solvent and injected into the HPLC system. The components are separated on a column, and a detector, such as a diode array detector (DAD) or a mass spectrometer, is used for detection and quantification. rsc.org

Table 2: HPLC Applications in Dioxolane Research

| Analytical Technique | Application | Compound Type | Key Findings |

| HPLC | Purity Analysis | Fluoroethylene carbonate | Purity >99.9%. echemi.com |

| HPLC | Reaction Monitoring | Aminopyrazole synthesis | Detected remaining starting material. patsnap.com |

| Chiral HPLC | Enantiomeric Purity | Dioxolane derivatives | Determined retention times for major and minor enantiomers. unavarra.es |

| HPLC-ESI-ITMS | Fungicide Determination | Propiconazole (a dioxolane derivative) | Developed a method for determination in leather. rsc.org |

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS)

X-ray Diffraction for Solid-State Structure Determination

In the study of "this compound" and its analogs, single-crystal X-ray diffraction has been instrumental in confirming molecular structures and stereochemistry. For instance, the crystal structure of 1,2-bis(4-(1,3-dioxolan-2-yl)phenyl)diazene oxide was unambiguously confirmed by single-crystal X-ray analysis, revealing the labeling schemes and thermal ellipsoids. mdpi.com Similarly, the absolute configuration of products from Michael addition reactions involving (2S,5S)-5-Phenyl-2-t-butyl-1,3-dioxolan-4-one was confirmed by X-ray diffraction. mdpi.comresearchgate.net

The crystallographic analysis of 2-(3-Nitrophenyl)-1,3-dioxolane revealed that it crystallizes in the orthorhombic space group P b c a, and provided precise unit cell parameters. This analysis also detailed the envelope conformation of the dioxolane ring and the near-coplanar arrangement of the nitro group with the phenyl ring. In another study, X-ray diffraction confirmed the manno configuration of 1,2-anhydro-3,4:5,6-di-O-isopropylidene-1-C-nitro-D-mannitol, a complex nitro-containing dioxolane derivative. cdnsciencepub.com

Table 3: X-ray Diffraction Data for Dioxolane Derivatives

| Compound | Crystal System | Space Group | Key Structural Features | Reference |

| 1,2-bis(4-(1,3-dioxolan-2-yl)phenyl)diazene oxide | - | - | Unambiguous structure confirmation | mdpi.com |

| (2S,5S,1′S)-2-t-butyl-5-(1′-(4-methoxyphenyl)-2′-nitroethyl)-5-phenyl-1,3-dioxolan-4-one | - | - | Absolute configuration confirmed | mdpi.comresearchgate.net |

| 2-(3-Nitrophenyl)-1,3-dioxolane | Orthorhombic | P b c a | Envelope conformation of dioxolane ring | |

| 1,2-anhydro-3,4:5,6-di-O-isopropylidene-1-C-nitro-D-mannitol | Orthorhombic | P212121 | Confirmed manno configuration | cdnsciencepub.com |

Advanced hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques combine the separation power of chromatography with the identification capabilities of spectroscopy, providing a more comprehensive analysis of complex mixtures. These techniques are essential for the detailed characterization of compounds like "this compound".

The coupling of a separation technique with an on-line spectroscopic detection technology results in a hyphenated technique. iipseries.org The most common examples include Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). These "double hyphenated techniques" are powerful tools for separating and identifying components in a single run. iipseries.org

GC-MS combines the separation capabilities of GC with the detection power of MS, making it invaluable for the analysis of volatile compounds. ajrconline.org LC-MS is particularly useful for non-volatile or thermally labile compounds and combines the separation of HPLC with the specificity of MS. ajrconline.org More advanced "triple hyphenated techniques," such as LC-NMR-MS, offer even more detailed structural information by integrating liquid chromatography, nuclear magnetic resonance spectroscopy, and mass spectrometry. iipseries.org

These advanced techniques are crucial in various fields, including pharmaceutical analysis and the study of bioactive compounds, where precise identification and characterization are paramount. iipseries.orgajrconline.org

Future Research Directions for 4 Nitro 1,3 Dioxolan 2 One

Exploration of Novel Synthetic Routes and Catalytic Systems

The development of efficient, selective, and sustainable methods for the synthesis of 4-Nitro-1,3-dioxolan-2-one is a primary research objective. Current strategies for cyclic carbonate synthesis can be adapted and optimized for this specific target.

A key prospective route is the cycloaddition of carbon dioxide with a corresponding nitro-substituted epoxide, 3-nitro-1,2-epoxypropane. This approach is highly atom-economical and aligns with green chemistry principles. researchgate.netbohrium.com Future research should focus on developing bespoke catalytic systems that can accommodate the electron-withdrawing nature of the nitro group. Investigations could explore a range of catalysts, including bifunctional organocatalysts and metal-based systems known to be effective for CO2 fixation. acs.orgrsc.orgbohrium.com

Another promising avenue involves the cyclization of 3-nitro-1,2-propanediol with a suitable carbonyl source, such as diethyl carbonate or phosgene (B1210022) derivatives. nih.gov Catalysis for this transesterification or phosgenation reaction will be crucial to achieve high yields and selectivity under mild conditions.

Future research should systematically screen various catalytic systems, as detailed in the table below, to identify the most efficient and selective methods for synthesizing this compound.

| Catalytic System Type | Potential Catalysts | Reaction | Rationale/Focus |

| Homogeneous Catalysis | Zinc-aminopropylimidazole complexes rsc.org, CaI₂/Et₃N acs.org | CO₂ Cycloaddition | High activity and selectivity for epoxide activation under mild conditions. |

| Organocatalysis | Imidazolium-based ionic liquids mdpi.com, Thiourea derivatives researchgate.net | CO₂ Cycloaddition | Metal-free, often bifunctional activation of both epoxide and CO₂. |

| Heterogeneous Catalysis | Metal-Organic Frameworks (MOFs) bohrium.com, Functionalized Porous Carbon bohrium.com | CO₂ Cycloaddition | Recyclability, stability, and well-defined active sites. |

| Base Catalysis | K₂CO₃, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Cyclization of diol | Effective for transesterification reactions with dialkyl carbonates. nih.gov |

Investigation of Undiscovered Reactivity Profiles

The dual functionality of this compound suggests a rich and largely unexplored reactivity profile. Systematic investigation of its chemical behavior is essential to establish its utility as a synthetic building block.

The nitro group is a versatile functional handle. arkat-usa.org Its reduction to an amine would yield 4-amino-1,3-dioxolan-2-one, a valuable precursor for N-heterocycles, amino alcohols, and specialty polymers. nih.govopenmedicinalchemistryjournal.com Catalytic hydrogenation using various metal catalysts (e.g., Pd, Pt, Ni) or transfer hydrogenation methods should be explored. Furthermore, the nitro group's ability to be transformed into a carbonyl group via the Nef reaction could provide access to 4-oxo-1,3-dioxolan-2-one, another interesting synthetic intermediate. arkat-usa.org

The cyclic carbonate moiety is susceptible to nucleophilic attack, leading to ring-opening. This reactivity can be harnessed to generate a variety of functionalized compounds. For example, reaction with amines would produce hydroxy-urethanes, which are precursors to non-isocyanate polyurethanes (NIPUs). rsc.org Palladium-catalyzed reactions, such as decarboxylative allylation with vinyl-substituted cyclic carbonates, have been demonstrated for other systems and could be applied here to form highly functionalized homoallylic nitroalkanes. acs.orgscispace.com

The table below outlines key areas for reactivity studies.

| Reaction Type | Reagents/Conditions | Potential Product | Significance |

| Nitro Group Reduction | H₂, Pd/C; or Fe/HCl | 4-Amino-1,3-dioxolan-2-one | Precursor to amino alcohols, heterocycles, and polymers. arkat-usa.org |

| Nef Reaction | Base, then acid workup | 4-Oxo-1,3-dioxolan-2-one | Access to a keto-functionalized cyclic carbonate. arkat-usa.org |

| Nucleophilic Ring-Opening | Amines, Alcohols, Thiols | Hydroxy-urethanes, -carbonates, -thiocarbonates | Building blocks for polymers and fine chemicals. rsc.org |

| Palladium-Catalyzed Allylation | Allylic carbonates, Pd(0) catalyst | Homoallylic nitro compounds | Stereocontrolled C-C bond formation. acs.org |

| Cycloaddition Reactions | Dienes (as a dienophile) | Bicyclic nitro-heterocycles | Construction of complex molecular scaffolds. researchgate.net |

Development of Chiral Variants for Asymmetric Synthesis

The carbon atom at the 4-position of the dioxolanone ring is a stereogenic center. The development of methods for the asymmetric synthesis of (R)- and (S)-4-Nitro-1,3-dioxolan-2-one would be a significant advance, providing access to enantiomerically pure building blocks for pharmaceuticals and other biologically active molecules. researchgate.net

Several strategies can be envisioned for achieving enantioselectivity:

Catalytic Asymmetric Synthesis: Starting from an achiral precursor like 3-nitro-1,2-epoxypropane, the use of chiral catalysts for the CO₂ cycloaddition reaction could directly generate one enantiomer in excess. This would involve screening chiral metal complexes or chiral organocatalysts.

Chiral Pool Synthesis: Synthesis could begin from an enantiomerically pure three-carbon starting material that already contains the required stereocenter and nitro functionality.

Kinetic Resolution: A racemic mixture of this compound could be resolved through enzymatic or chemical kinetic resolution, where one enantiomer reacts faster than the other, allowing for the separation of the unreacted, enantiopure substrate. Asymmetric hydrogenation of related lactones has proven effective for kinetic resolution. chinesechemsoc.org

Future work should focus on these strategies to gain access to the individual enantiomers of this compound.

| Asymmetric Strategy | Methodology | Key Research Focus |

| Catalytic Asymmetric Cycloaddition | Use of chiral metal-salen complexes or bifunctional organocatalysts with a prochiral epoxide. | Catalyst design and optimization for high enantioselectivity. |

| Chiral Starting Materials | Synthesis from enantiopure 3-nitro-1,2-propanediol or a related chiral synthon. | Development of efficient routes from the chiral pool. |

| Kinetic Resolution | Enzymatic hydrolysis (e.g., using lipases) or asymmetric catalysis on the racemate. | Screening of enzymes/catalysts for high selectivity factors (s). chinesechemsoc.org |

Advanced Computational Studies for Predictive Chemical Design

Computational chemistry offers a powerful, predictive tool for understanding the properties of this compound and guiding experimental work. researchgate.net Density Functional Theory (DFT) calculations can provide deep insights into various aspects of its chemistry before they are explored in the lab.

Future computational studies should focus on:

Structural and Spectroscopic Properties: Calculation of the optimized molecular geometry, vibrational frequencies (for comparison with IR spectra), and NMR chemical shifts.

Reaction Mechanisms: Modeling the transition states and reaction pathways for its synthesis and subsequent reactions. This can help in understanding catalyst function and predicting reactivity. mdpi.com For instance, modeling the cycloaddition of CO₂ to 3-nitro-1,2-epoxypropane can elucidate the role of different catalysts in lowering the activation energy. researchgate.net

These computational investigations will accelerate the development and application of this compound by providing a theoretical framework for experimental design.

| Computational Method | Property to Investigate | Expected Outcome |

| Density Functional Theory (DFT) | Molecular geometry, bond lengths, and angles. | Prediction of the stable conformation. |

| Time-Dependent DFT (TD-DFT) | Electronic transitions and UV-Vis spectrum. | Understanding of photophysical properties. |

| Nudged Elastic Band (NEB) | Reaction pathways and transition state energies for synthesis and reactivity. | Mechanistic insights and prediction of reaction barriers. mdpi.com |

| Ab Initio Molecular Dynamics | Simulation of thermal decomposition pathways. | Assessment of thermal stability and safety parameters. |

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of compounds containing nitro groups can present safety challenges, particularly on a larger scale, due to their potential energetic nature. Flow chemistry offers a superior alternative to traditional batch processing by utilizing small reactor volumes, which enhances heat transfer and allows for precise control over reaction parameters, thereby mitigating risks. sci-hub.seuc.pt

Future research should aim to develop a continuous flow process for the synthesis of this compound. A potential setup could involve pumping a solution of the starting materials (e.g., 3-nitro-1,2-epoxypropane) and a pressurized stream of CO₂ through a heated packed-bed reactor containing a heterogeneous catalyst. rsc.org This approach would not only improve safety but also facilitate process optimization and scalability. acs.org

The integration of such a flow reactor with automated sampling and online analysis (e.g., in-line IR or NMR spectroscopy) would enable rapid screening of reaction conditions (temperature, pressure, flow rate, catalyst) to quickly identify optimal parameters for yield and purity. This high-throughput experimentation approach would significantly accelerate the development timeline for this compound. The flow synthesis of cyclic carbonates and the reduction of nitro groups have been successfully demonstrated, providing a strong foundation for this research direction. sci-hub.seuc.pt

Q & A

Basic Research Questions

Q. What synthetic strategies are employed to prepare 4-nitro-1,3-dioxolan-2-one, and how are reaction conditions optimized?

- Methodology : Cyclization of nitro-substituted epoxides or carbonates under controlled conditions (e.g., using transition metal catalysts or Lewis acids) is a common approach. For example, analogous routes for vinyl-1,3-dioxolan-2-one involve Ru(II)-catalyzed annulation of imidates with epoxides . Optimization typically includes screening catalysts (e.g., Ru, Rh), solvents (e.g., DMF, THF), and temperatures (80–120°C) to maximize yield and purity. Characterization via NMR (e.g., H, C) and mass spectrometry is critical for verification .

Q. How is this compound characterized structurally, and what analytical techniques are prioritized?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining molecular geometry, as demonstrated for related dioxolanones like aquatrifluoridoboron–1,3-dioxolan-2-one co-crystals . Spectroscopic techniques include:

- NMR : H and C NMR to confirm substituent positions and ring integrity (e.g., δ 4.13 ppm for carbonate protons in 4,4-dimethyl derivatives) .

- FT-IR : Peaks at ~1800 cm (C=O stretch) and 1500–1600 cm (NO asymmetric stretching) .

Advanced Research Questions

Q. What role does this compound play in transition metal-catalyzed C–H functionalization?

- Methodology : Nitro-substituted dioxolanones can act as electrophilic coupling partners in C–H activation reactions. For example, Ru(II) catalysts enable annulation with aryl imidates, forming heterocyclic scaffolds like dihydroisoquinolones. The nitro group enhances electrophilicity, facilitating oxidative addition. Key considerations include ligand design (e.g., Cp* or bidentate ligands) and avoiding competing side reactions (e.g., nitro reduction) .

Q. How does the nitro group influence the reactivity of 1,3-dioxolan-2-one derivatives in ring-opening polymerizations?

- Methodology : The electron-withdrawing nitro group increases the electrophilicity of the carbonyl carbon, accelerating nucleophilic attack (e.g., by amines or alcohols). Kinetic studies using in situ FT-IR or H NMR can monitor conversion rates. Comparative studies with non-nitro analogs (e.g., 4-methyl or 4-phenyl derivatives) reveal steric and electronic effects on polymerization thermodynamics .

Q. What challenges arise in resolving contradictions between computational predictions and experimental data for nitro-dioxolanone reactivity?

- Methodology : Discrepancies often stem from solvent effects or incomplete DFT modeling of transition states. For example, calculated activation energies for ring-opening may not account for solvation. Hybrid QM/MM simulations paired with experimental kinetic data (e.g., Arrhenius plots) can reconcile differences. Validation via isotopic labeling (e.g., O) or substituent scrambling experiments is advised .

Safety and Handling

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodology : Refer to SDS guidelines for nitro-carbonates:

- PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods due to potential vapor release (flash point ~96°C) .

- Storage : Inert atmosphere (N) at 2–8°C to prevent decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.